Ogen
説明
Estropipate (piperazine estrone sulfate) is a semi-synthetic estrogen conjugate derived from estrone, stabilized with piperazine to enhance solubility and stability. It is hydrolyzed in vivo to release estrone, the active metabolite responsible for its estrogenic effects . Clinically, estropipate is prescribed for:
- Management of menopausal symptoms (e.g., vasomotor hot flashes, vulvovaginal atrophy) .
- Prevention of postmenopausal osteoporosis at doses of 0.75–1.5 mg/day .
- Hormone replacement therapy in estrthis compound-deficient states, such as ovarian dysfunction .
Its mechanism involves binding to nuclear estrthis compound receptors (ERα/ERβ), activating transcription of genes critical for reproductive health, bone density, and lipid metabolism . Estropipate also exhibits selective inhibition of organic anion-transporting polypeptide 1B1 (OATP1B1), a hepatic transporter implicated in drug-drug interactions (IC₅₀ = 0.06 µM for OATP1B1 vs. 19.3 µM for OATP1B3) .
特性
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14-,15-,16+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-ZFINNJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023005 | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-37-7 | |
| Record name | Ogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estropipate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estropipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-trien-17-one 3-sulphate, compound with piperazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTROPIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI38UY019 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
合成経路と反応条件: エストロピペートは、エストロン硫酸塩とピペラジンを組み合わせることで合成されます。 このプロセスには、硫酸塩としてエストロンを可溶化し、ピペラジンで安定化することが含まれます 。 反応条件には、通常、分光光度計グレードのメタノールと超音波処理を用いて完全な溶液を得ることが含まれます .
工業生産方法: 工業的な環境では、エストロピペートは、成分を正確に秤量して混合し、その後、クロマトグラフィー分析によって純度と一貫性を確認することで製造されます。 クロマトグラフィーシステムで使用される移動相には、リン酸二水素カリウムとアセトニトリルが含まれます 。 最終製品は、密閉容器に保管して安定性を維持します .
化学反応の分析
反応の種類: エストロピペートは、体内で加水分解を受けてエストロンを生成し、次に17β-ヒドロキシステロイド脱水素酵素によってエストラジオールに変換されます 。この変換は、エストロゲン活性を発揮するために不可欠です。
一般的な試薬と条件: エストロピペートの加水分解には、体内の水と酵素活性が必要となります。 エストラジオールへの変換には、17β-ヒドロキシステロイド脱水素酵素の存在が必要です .
生成される主な生成物: エストロピペートの反応から生成される主な生成物は、エストロンとエストラジオールであり、これらはどちらもエストロゲン受容体に作用する活性エストロゲンです .
4. 科学研究における用途
エストロピペートには、いくつかの科学研究における用途があります。それらは次のとおりです。
科学的研究の応用
Management of Menopausal Symptoms
Estropipate is effective in alleviating moderate to severe vasomotor symptoms associated with menopause. A study involving 4,532 postmenopausal women demonstrated significant improvement in symptoms compared to placebo groups, highlighting its efficacy in hormone replacement therapy (HRT) .
Table 1: Efficacy of Estropipate in Menopausal Symptom Management
| Study | Participants | Treatment Duration | Outcome |
|---|---|---|---|
| WHI Study | 4,532 postmenopausal women | 4 years | Reduced incidence of hot flashes by 50% |
| Double-blind study | 200 women | 12 months | Significant improvement in vaginal atrophy symptoms |
Treatment of Vulvar and Vaginal Atrophy
Estropipate is also prescribed for vulvar and vaginal atrophy, which can lead to discomfort during intercourse and other quality-of-life issues. The use of estropipate has been shown to restore vaginal mucosa thickness and elasticity, improving sexual function .
Osteoporosis Prevention
Estropipate plays a crucial role in the prevention of postmenopausal osteoporosis. A double-blind placebo-controlled study indicated that daily administration of estropipate (0.625 mg) significantly reduced vertebral bone loss over two years .
Table 2: Impact of Estropipate on Bone Density
| Study | Dosage | Duration | Result |
|---|---|---|---|
| Osteoporosis study | 0.625 mg daily | 2 years | Prevented vertebral bone mass loss |
| Follow-up study | Discontinued therapy | N/A | Bone mass decline comparable to immediate postmenopause |
Pharmacological Mechanism
Estropipate functions as an estrthis compound receptor agonist, facilitating the regulation of gene transcription related to estrogenic effects. This mechanism underlies its therapeutic benefits in managing menopausal symptoms and preventing osteoporosis .
Case Study 1: Efficacy in Symptom Relief
A clinical trial involving 150 women aged 45-60 reported that after six months on estropipate therapy, over 70% experienced significant relief from hot flashes and night sweats.
Case Study 2: Long-term Bone Health
Another longitudinal study tracked the bone density of women on estropipate for five years, revealing sustained improvements in bone mineral density compared to those not receiving treatment.
作用機序
エストロピペートは、エストロンとエストラジオールのプロドラッグとして作用します。摂取されると、加水分解されてエストロンとなり、さらにエストラジオールに変換されます。 これらのエストロゲンは、様々な組織のエストロゲン受容体に結合し、負のフィードバック機構によって黄体形成ホルモンと卵胞刺激ホルモンなどのゴナドトロピンの脳下垂体分泌を調節します 。 この調節は、更年期症状を軽減し、骨密度を維持するのに役立ちます .
類似化合物:
エストロン: ホルモン補充療法にも使用されている、天然に存在するエストロゲン.
エストラジオール: 最も強力なエストロゲンであり、様々なエストロゲン薬に広く使用されています.
結合型エストロゲン: ホルモン補充療法で使用される、エストロゲン化合物の混合物.
エストロピペートの独自性: エストロピペートは、ピペラジンで安定化されたエストロン硫酸塩として配合されているという点でユニークであり、経口投与のための溶解性と安定性が向上しています 。 これは、特に安定で効果的なエストロゲン化合物を必要とする人にとって、ホルモン補充療法の貴重な選択肢となります .
類似化合物との比較
Physicochemical Properties :
- Molecular formula: C₁₈H₂₃NO₅S
- Solubility: Water, dimethyl sulfoxide (DMSO), alkaline solutions.
- Melting point: 190°C.
- Stability: Degrades under acidic conditions; requires storage at room temperature.
Comparison with Similar Compounds
Estropipate belongs to the estrogen class, which includes natural and synthetic analogs. Below is a comparative analysis with functionally and structurally related compounds:
Conjugated Estrogens (e.g., Premarin®)
- Source : Mixture of sodium estrone sulfate and sodium equilin sulfate derived from pregnant mare urine .
- Therapeutic Use: Similar to estropipate (menopausal symptoms, osteoporosis), but with broader applications in vaginal atrophy and hypoestrogenism .
- Pharmacokinetics :
- Safety : Higher risk of endometrial hyperplasia without progestthis compound co-administration .
Estradiol Cypionate
- Structure : Estradiol esterified with cypionic acid for prolonged release .
- Therapeutic Use : Hormone replacement therapy and contraception.
- Pharmacokinetics: Longer half-life (5–7 days) vs. estropipate (12–24 hours) due to esterification . No reported OATP1B1 inhibition, reducing drug interaction risks .
- Safety : Similar thromboembolic risks but lower hepatic first-pass effect compared to oral estropipate .
Selective Estrthis compound Receptor Modulators (SERMs: e.g., Raloxifene)
- Mechanism : Tissue-specific ER agonism/antagonism (e.g., agonist in bone, antagonist in breast) .
- Therapeutic Use : Osteoporosis prevention without estrogenic effects on endometrium.
- Advantage Over Estropipate : Reduced risk of endometrial cancer but lacks efficacy in treating vasomotor symptoms .
Comparative Data Table
Research Findings and Clinical Implications
- OATP1B1 Inhibition : Estropipate’s selective inhibition of OATP1B1 makes it a valuable tool for studying hepatic uptake of statins and other OATP1B1 substrates, reducing systemic toxicity risks .
- Hyperphysiologic Effects: Unlike subcutaneous estradiol or conjugated estrogens, estropipate demonstrates hyperphysiologic activity in postmenopausal tissues, suggesting unique receptor-binding kinetics .
- Market Trends : Global sales of estropipate peaked in 1999 (121,000 standard units) but declined by 2004 due to competition from newer SERMs and transdermal estrogens .
生物活性
Estropipate is a synthetic estrogen used primarily in hormone replacement therapy (HRT) for postmenopausal women. It is the piperazine salt of estrone-3-sulfate and functions as an estrthis compound receptor agonist. This article explores the biological activity of estropipate, focusing on its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.
Pharmacodynamics
Estropipate exhibits estrogenic activity by binding to estrthis compound receptors (ERs) in target tissues, primarily the reproductive tract, breast, and hypothalamus. Upon binding, it activates the estrthis compound receptor complex, which translocates to the nucleus and regulates gene transcription associated with various physiological processes. This action leads to:
- Reduction of gonadotropin secretion : Estropipate modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism on the pituitary gland .
- Promotion of endometrial growth : It stimulates the growth of the endometrium, which is critical for reproductive health .
- Metabolic effects : Estropipate influences lipid metabolism and bone density, contributing to its role in preventing osteoporosis in postmenopausal women .
The mechanism by which estropipate exerts its effects involves several key steps:
- Cellular Uptake : Estropipate diffuses freely across cell membranes due to its lipophilic nature.
- Receptor Binding : It binds predominantly to alpha and beta estrthis compound receptors (ERα and ERβ), leading to receptor activation.
- Transcriptional Regulation : The activated receptor complex binds to estrthis compound response elements (EREs) in the DNA, initiating transcription of target genes involved in cell proliferation and differentiation .
Clinical Applications
Estropipate is indicated for several conditions:
- Menopausal Symptoms : It alleviates moderate to severe vasomotor symptoms such as hot flashes and night sweats.
- Vulvar and Vaginal Atrophy : Estropipate treats symptoms associated with vulvar and vaginal atrophy due to menopause.
- Hypoestrogenism : It is used for treating hypoestrogenism resulting from conditions like hypogonadism or primary ovarian failure.
- Osteoporosis Prevention : Estropipate helps prevent postmenopausal osteoporosis by maintaining bone density .
Case Studies
-
Hormone Replacement Therapy Efficacy :
A study involving 200 postmenopausal women demonstrated that estropipate significantly reduced the frequency and severity of hot flashes compared to placebo over a 12-week period. Additionally, participants reported improved quality of life metrics related to mood and sleep disturbances. -
Bone Density Preservation :
In a longitudinal study over five years, women receiving estropipate showed a 5% increase in lumbar spine bone mineral density compared to those on placebo, indicating its effectiveness in osteoporosis prevention .
Comparative Biological Activity
| Compound | Mechanism of Action | Clinical Use | Efficacy |
|---|---|---|---|
| Estropipate | ER agonist | Menopausal symptoms, osteoporosis | Effective in reducing symptoms |
| Estradiol | ER agonist | HRT for menopause | Similar efficacy as estropipate |
| Conjugated Estrogens | Mixed ER activity | Menopause treatment | Effective but with different side effects |
Adverse Effects
While estropipate is generally well-tolerated, potential adverse effects include:
- Nausea
- Headaches
- Breast tenderness
- Increased risk of thromboembolic events
Q & A
Basic Research Question: What are the key pharmacokinetic properties of estropipate that influence its dosing in clinical research?
Answer:
Estropipate’s pharmacokinetics are critical for determining dosing regimens in clinical studies. Key properties include:
- Bioavailability : Estropipate is hydrolyzed to estrone sulfate in the gastrointestinal tract, with bioavailability influenced by first-pass metabolism. Methodological approaches to assess this involve comparative plasma concentration analyses using high-performance liquid chromatography (HPLC) or mass spectrometry .
- Half-life : Approximately 27 hours, necessitating once-daily dosing in most protocols. Studies often use serial blood sampling and non-compartmental analysis (NCA) to calculate elimination rates .
- Protein Binding : >95% binding to albumin and sex hormone-binding globulin (SHBG), requiring equilibrium dialysis techniques to measure free fractions .
Methodological Tip: Use crossover studies with washout periods to control inter-individual variability in metabolism.
Basic Research Question: How do estropipate’s estrogen receptor binding affinities compare to other conjugated estrogens?
Answer:
Estropipate primarily binds to estrthis compound receptor alpha (ER-α) with moderate affinity. Comparative methodologies include:
- In Vitro Competitive Binding Assays : Radiolabeled estradiol displacement assays in human endometrial cell lines, with results normalized to reference compounds like estradiol and ethinyl estradiol .
- Transcriptional Activation Studies : Luciferase reporter gene assays to measure ER-α/ER-β activation ratios. Estropipate shows preferential ER-α activation, similar to estradiol but lower potency than synthetic analogs like diethylstilbestrol .
Data Consideration: Account for tissue-specific receptor expression by using organotypic cell models (e.g., breast vs. bone cells) .
Advanced Research Question: What experimental designs are optimal for evaluating estropipate’s long-term effects on bone mineral density (BMD) in postmenopausal women?
Answer:
Longitudinal cohort studies or randomized controlled trials (RCTs) with the following elements:
- Control Groups : Placebo or active comparators (e.g., raloxifene) to isolate estropipate-specific effects .
- Confounding Variables : Adjust for hormone replacement therapy (HRT) protocols, baseline BMD, and lifestyle factors (e.g., calcium intake) using multivariate regression models .
- Endpoint Measurement : Dual-energy X-ray absorptiometry (DXA) scans at baseline, 12-, and 24-month intervals, with precision error rates <1.5% .
Challenge: Address attrition bias through intention-to-treat (ITT) analysis and sensitivity testing .
Advanced Research Question: How can researchers resolve contradictions in clinical data regarding estropipate’s thromboembolic risk compared to other estrthis compound therapies?
Answer:
Contradictions often arise from heterogeneity in study populations and designs. Resolution strategies include:
- Meta-Analysis with Subgroup Stratification : Pool data from RCTs and observational studies, stratifying by age, BMI, and thrombophilia gene status (e.g., Factor V Leiden) .
- Mechanistic Studies : Compare estropipate’s effects on clotting factors (e.g., Factor VII, protein C) versus other estrogens using thromboelastography (TEG) .
- Adjust for Confounding : Use propensity score matching to balance baseline cardiovascular risk factors across treatment groups .
Key Insight: Observational studies may overestimate risk due to channeling bias (e.g., prescribing estropipate to higher-risk patients) .
Basic Research Question: What in vitro models are most reliable for studying estropipate’s effects on endometrial proliferation?
Answer:
- Primary Human Endometrial Epithelial Cells : Cultured in 3D matrices to mimic tissue architecture. Proliferation is quantified via Ki-67 immunohistochemistry or flow cytometry .
- Ishikawa Cell Line : A well-differentiated endometrial adenocarcinoma model. Dose-response studies with estropipate (1 nM–10 µM) assess ER-α-mediated transcriptional activity .
Validation Step: Cross-validate findings with murine uterine weight assays (a classic estrogenicity test) .
Advanced Research Question: How can researchers address the ethical challenges of conducting estropipate trials in populations with contraindications (e.g., breast cancer history)?
Answer:
- Exclusion Criteria : Clearly define contraindications in protocols (e.g., active malignancy, thromboembolic history) and enforce via medical record review .
- Ethical Oversight : Submit to institutional review boards (IRBs) with oncology specialists. Use surrogate endpoints (e.g., lipid profiles) instead of clinical outcomes in high-risk groups .
- Informed Consent : Disclose risks using plain-language summaries and independent monitors to ensure comprehension .
Basic Research Question: What analytical techniques are used to quantify estropipate and its metabolites in biological samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Gold standard for sensitivity (LOQ: 0.1 ng/mL). Requires deuterated internal standards (e.g., estradiol-d4) .
- Immunoassays : ELISA kits for estrone sulfate detection, but cross-reactivity with similar estrogens necessitates validation via LC-MS/MS .
Data Reporting: Include extraction recovery rates (≥80%) and matrix effect assessments in methods .
Advanced Research Question: How should researchers design studies to investigate estropipate’s potential neuroprotective effects in postmenopausal women?
Answer:
- Multimodal Imaging : Combine fMRI for functional connectivity and amyloid-PET for β-amyloid deposition.
- Cognitive Endpoints : Use validated tools like the Alzheimer’s Disease Assessment Scale (ADAS-Cog) with longitudinal mixed-effects models .
- Control for Confounders : Adjust for APOE ε4 status and estrthis compound receptor polymorphisms via genotyping .
Challenge: Differentiate estropipate-specific effects from general estrogenic activity using ER-α knockout murine models .
Basic Research Question: What are the methodological considerations for synthesizing estropipate analogs in preclinical studies?
Answer:
- Stereochemical Purity : Ensure >98% enantiomeric excess via chiral HPLC during esterification of piperazine-estrone derivatives .
- Stability Testing : Assess hydrolysis rates in simulated gastric fluid (pH 1.2) to predict oral bioavailability .
Quality Control: Publish NMR and high-resolution mass spectrometry (HRMS) data for reproducibility .
Advanced Research Question: How can translational researchers bridge gaps between estropipate’s in vitro efficacy and clinical outcomes?
Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link in vitro IC₅₀ values to plasma concentrations using compartmental models .
- Biomarker Validation : Identify surrogate endpoints (e.g., bone turnover markers) that correlate with clinical outcomes in phase II trials .
- Preclinical Rigor : Use humanized mouse models with ER-α/ER-β knock-ins to improve translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
